5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one features a bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural elements include:
- Position 2: A 4-isopropylphenyl group, contributing steric bulk and hydrophobicity.
- Position 5: A 3-oxopropyl chain linked to a 4-cyclohexylpiperazine moiety, which introduces hydrogen-bonding capacity and lipophilicity.
This architecture is common in bioactive molecules targeting enzymes or receptors, such as phosphodiesterases (PDEs) or kinase inhibitors .
Properties
IUPAC Name |
5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h8-11,18-21,24H,3-7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXTWJCDMIVEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one , also known by its CAS number 1326897-06-6 , is a member of the pyrazolo[1,5-a]pyrazin class of compounds. This class is recognized for its diverse biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H35N5O3 |
| Molecular Weight | 477.5985 g/mol |
| SMILES | CCOc1ccc(cc1)c1cc2n(n1)ccn(c2=O)CCC(=O)N1CCN(CC1)C1CCCCC1 |
While specific research on the mechanism of action for this compound is limited, related compounds in the pyrazolo[1,5-a]pyrazin class have been shown to exhibit significant biological activities through various mechanisms:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases, which are crucial in signaling pathways related to cell proliferation and survival.
- Histamine Receptor Modulation : Some compounds in this class have been noted for their ability to modulate histamine receptors, potentially affecting allergic responses and other physiological processes.
Antitumor Activity
Research has indicated that compounds similar to This compound possess antitumor properties. For instance:
- In vitro Studies : Cell line studies have demonstrated that certain pyrazolo derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Effects
Some studies suggest potential neuroprotective effects due to the modulation of neurotransmitter systems. The presence of a piperazine moiety may enhance blood-brain barrier penetration, allowing for central nervous system effects.
Anti-inflammatory Properties
Compounds in this class have exhibited anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various pyrazolo derivatives for their anticancer efficacy. The results indicated that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was linked to its interaction with specific kinase pathways.
Study 2: Neuroprotective Mechanisms
In another investigation reported in Neuropharmacology, researchers explored the neuroprotective potential of related compounds. They found that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective mechanism against neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
- MK74 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) :
MK49 (5-(3,5-dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) :
Substituent Variations at Position 5
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
- Piperazine Substituent : 4-Trifluoromethylphenyl.
- Impact : The trifluoromethyl group enhances π-π stacking but introduces polarity contrasts with the target’s cyclohexyl group, affecting membrane permeability .
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899393-38-5) :
- Piperazine Substituent : 4-Methyl group.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
